molecular formula C19H15BrN4O2 B2528742 1-(4-bromophenyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326904-79-3

1-(4-bromophenyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2528742
CAS No.: 1326904-79-3
M. Wt: 411.259
InChI Key: NMYCMRBVRFAKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused bicyclic heteroaromatic system. The 4-bromophenyl group at position 1 and 3-methoxybenzyl substituent at position 5 differentiate it from other derivatives. These substituents likely influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

1-(4-bromophenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O2/c1-26-16-4-2-3-13(9-16)11-23-12-21-18-17(19(23)25)10-22-24(18)15-7-5-14(20)6-8-15/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYCMRBVRFAKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-bromophenyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for diverse pharmacological activities. Its structure can be represented as follows:

C18H17BrN4O\text{C}_{18}\text{H}_{17}\text{Br}\text{N}_4\text{O}
PropertyValue
Molecular Weight396.26 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and ethanol

Antibacterial Activity

Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antibacterial properties. For instance, compounds with similar structures demonstrated activity against both Gram-positive and Gram-negative bacteria.

  • Study Findings : A related compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli . These findings suggest that the target compound may also possess comparable antibacterial properties.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies:

  • Acetylcholinesterase (AChE) Inhibition : Compounds with similar structural motifs have been reported to inhibit AChE effectively, which is crucial in treating neurodegenerative diseases like Alzheimer's . The IC50 values for some derivatives were found to be as low as 2.14 µM, indicating potent activity.
  • Urease Inhibition : Another study highlighted the importance of urease inhibitors in treating urinary infections. The synthesized compounds showed promising urease inhibition with IC50 values ranging from 1.13 µM to higher values depending on the specific derivative tested .

Case Study 1: Antimicrobial Efficacy

A synthesized derivative of pyrazolo[3,4-d]pyrimidine was evaluated for its antimicrobial efficacy. The study involved testing against several bacterial strains using a microbroth dilution method. Results indicated that the compound exhibited significant antibacterial activity, supporting its potential use in pharmaceutical applications.

Case Study 2: Neuroprotective Effects

Research focusing on neuroprotective effects demonstrated that pyrazolo[3,4-d]pyrimidine derivatives could reduce oxidative stress markers in neuronal cell lines. This suggests that compounds like this compound may have therapeutic applications in neurodegenerative disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Substituents Impact : The presence of bromine and methoxy groups significantly enhances the biological activity compared to unsubstituted derivatives.
  • Electron-Donating Groups : Compounds with electron-donating groups at specific positions on the aromatic rings showed improved interactions with target enzymes and receptors.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The presence of halogenated and methoxy substituents enhances their interaction with biological targets, potentially leading to improved pharmacological profiles. Preliminary studies have shown that these compounds can inhibit tumor growth and may also possess anti-inflammatory properties, making them valuable in oncology .

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds:

Case Study 1: Antitumor Efficacy

A study reported that a related pyrazolo[3,4-d]pyrimidine derivative demonstrated significant antitumor activity against breast cancer cell lines. The compound's ability to induce apoptosis was attributed to its interaction with specific signaling pathways involved in cell proliferation .

Case Study 2: Anti-inflammatory Properties

Another investigation highlighted the anti-inflammatory effects of pyrazolo[3,4-d]pyrimidine derivatives in models of acute inflammation. The results suggested that these compounds could inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name Substituents (Position 1) Substituents (Position 5/6) Biological Activity Reference
Target Compound 4-bromophenyl 3-methoxybenzyl Not reported N/A
1-(4-Bromophenyl)-6-(trifluoromethyl)-... (8b) 4-bromophenyl 6-trifluoromethyl VEGFR-2 inhibition (IC₅₀ = 0.12 µM)
5-(4-Bromobenzyl)-1-(2-methylphenyl)-... 2-methylphenyl 4-bromobenzyl No activity reported
1-(3-Chlorophenyl)-6-((2-hydroxyethyl)thio)-... (HS43) 3-chlorophenyl 6-(2-hydroxyethylthio) DAPK1 inhibition
1-(4-Methoxyphenyl)-... 4-methoxyphenyl Unsubstituted Anticonvulsant (PTZ model)

Key Observations :

  • Position 1 (Aromatic Ring) : Electron-withdrawing groups (e.g., 4-bromo) enhance stability and binding to hydrophobic pockets in kinases . Methoxy or methyl groups at position 1 (e.g., 2-methylphenyl in ) reduce steric hindrance but may decrease potency.
  • Position 5/6 (Functional Groups) : The 3-methoxybenzyl group in the target compound introduces moderate lipophilicity (predicted logP ~2.8), comparable to 4-bromobenzyl (logP ~3.1) . Trifluoromethyl groups at position 6 (8b) significantly boost kinase inhibition, likely due to enhanced electron-withdrawing effects and hydrogen bonding .

Kinase Inhibition

  • The trifluoromethyl-substituted analog (8b) inhibits VEGFR-2 with an IC₅₀ of 0.12 µM, outperforming non-halogenated derivatives. This highlights the critical role of halogenated or electron-deficient substituents in disrupting ATP-binding pockets .
  • In contrast, 3-methoxybenzyl substitution (target compound) may favor interactions with MAPK or DAPK1 pathways, as seen in structurally related PDE9 inhibitors (e.g., PF-04447943) .

Anti-Inflammatory and Anticonvulsant Effects

  • Derivatives like 11e (5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-...) exhibit potent anti-inflammatory activity (carrageenan-induced edema inhibition: ~85%) with minimal ulcerogenicity .
  • 1-(4-Methoxyphenyl)-... analogs show anticonvulsant effects in pentylenetetrazole (PTZ) seizure models, suggesting that methoxy groups modulate GABAergic neurotransmission .

Reactivity Trends :

  • Alkylation at position 5 (e.g., 3-methoxybenzyl) typically occurs under basic conditions (NaHCO₃/DMF) via nucleophilic substitution .
  • Trifluoromethyl groups require specialized reagents (e.g., trifluoromethylating agents) or pre-functionalized building blocks .

Conformational and Crystallographic Insights

  • Dihedral angles between the pyrazolo[3,4-d]pyrimidin-4-one core and substituents range from 5.72° to 28.96°, as observed in 13 related structures . The 3-methoxybenzyl group in the target compound likely adopts a planar conformation (20–25°), optimizing π-π stacking with target proteins.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(4-bromophenyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with condensation of substituted pyrazole precursors with aromatic aldehydes (e.g., 4-bromophenyl derivatives) followed by cyclization. Key steps include nucleophilic substitution and ring closure using reagents like POCl₃/DMF (Vilsmeier-Haack reaction). Optimization involves adjusting temperature (70–120°C), solvent polarity (e.g., ethanol, DMSO), and catalysts (e.g., triethylamine) to improve yields (>60%) and purity (>95%) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology : Use ¹H/¹³C NMR to verify aromatic proton environments and substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm). IR spectroscopy identifies functional groups (C=O stretch at ~1700 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves 3D conformation and hydrogen-bonding patterns in crystalline form .

Q. What storage conditions are required to maintain the compound’s stability?

  • Methodology : Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation. Lyophilization or desiccation is recommended for long-term storage. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., EGFR, CDK2). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). Compare results with analogs (e.g., fluorophenyl derivatives) to assess substituent effects on specificity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology : Conduct meta-analysis of dose-response curves (IC₅₀ values) under standardized assay conditions (e.g., ATP concentration in kinase assays). Use Western blotting or qPCR to confirm target modulation in cellular models. Reproduce experiments with controlled variables (e.g., cell line passage number, serum-free media) to isolate confounding factors .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy or halogens). Test in vitro/in vivo models for activity shifts. Correlate electronic (Hammett σ values) and steric parameters (molecular volume) with bioactivity using QSAR models (e.g., CoMFA). Prioritize derivatives with >10-fold improved potency and selectivity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Optimize asymmetric catalysis (e.g., chiral ligands in Pd-mediated couplings) to minimize racemization. Use chiral HPLC (Chiralpak AD-H column) for enantiomeric excess (ee) validation. Implement flow chemistry to enhance heat/mass transfer during cyclization steps .

Q. How can ecotoxicological risks of this compound be assessed for environmental safety?

  • Methodology : Conduct OECD Guideline 301 biodegradability tests in aqueous media. Measure bioaccumulation potential via logP (octanol-water partition coefficient) and LC₅₀ assays in Daphnia magna. Use QSAR-ECOSAR models to predict toxicity to aquatic organisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.